2-(Pyrrolidin-1-yl)butanoic acid
Overview
Description
2-(Pyrrolidin-1-yl)butanoic acid is an organic compound featuring a pyrrolidine ring attached to a butanoic acid chain
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 2-(pyrrolidin-1-yl)butanoic acid, are known to interact with a variety of biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The compound’s solubility and stability suggest it may have good bioavailability .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, including anticonvulsant activity .
Action Environment
It’s known that the compound is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those catalyzing the conversion of amino acids and other small molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins . These changes can impact cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the pyrrolidine ring can fit into enzyme active sites, either inhibiting or enhancing their catalytic function. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. This compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cellular responses observed over time . These temporal effects are important for understanding the long-term impact of this compound in biochemical and pharmacological studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes that modify the pyrrolidine ring or the butanoic acid moiety, leading to the formation of various metabolites. These metabolic transformations can affect the activity and function of this compound, as well as its interactions with other biomolecules . Additionally, this compound can influence metabolic flux and the levels of key metabolites, potentially altering cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
This compound is localized in various subcellular compartments, where it can exert its biochemical effects. This compound may be directed to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)butanoic acid typically involves the reaction of pyrrolidine with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking a butanoic acid derivative such as butanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanone or butanoic acid derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the butanoic acid chain.
Proline: An amino acid with a pyrrolidine ring, structurally similar but with different functional groups.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, used in various chemical and pharmaceutical applications.
Uniqueness
2-(Pyrrolidin-1-yl)butanoic acid is unique due to its combination of a pyrrolidine ring and a butanoic acid chain, providing distinct chemical and biological properties
Properties
IUPAC Name |
2-pyrrolidin-1-ylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBTQOCAOTJCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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